

Spectroscopic Analysis of 3-Bromofuran-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromofuran-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of **3-Bromofuran-2-carbaldehyde**, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this guide combines known data for the molecular ion with predicted spectral features based on the analysis of its functional groups and structural analogs.

Core Spectroscopic Data

The structural formula of **3-Bromofuran-2-carbaldehyde** is presented below:

Chemical Formula: $C_5H_3BrO_2$ Molecular Weight: 174.98 g/mol

The following sections detail the expected IR absorption frequencies and mass spectrometry fragmentation patterns, crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromofuran-2-carbaldehyde** is predicted to exhibit characteristic absorption bands corresponding to its aldehyde and brominated furan functionalities. The table below summarizes the principal expected absorption peaks, their corresponding vibrational modes, and functional group assignments.

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group Assignment
~3120-3150	Medium	C-H Stretch	Furan Ring
~2850-2950	Weak	C-H Stretch	Aldehyde (Fermi resonance)
~1670-1690	Strong	C=O Stretch	Aromatic Aldehyde
~1550-1580	Medium-Strong	C=C Stretch	Furan Ring
~1450-1480	Medium	C-H Bend	Furan Ring
~1380-1400	Medium	C-H Bend	Aldehyde
~1150-1200	Strong	C-O-C Stretch	Furan Ring
~850-900	Strong	C-H Out-of-plane Bend	Furan Ring
~600-700	Medium-Strong	C-Br Stretch	Bromo-substituted Furan

Mass Spectrometry (MS)

Mass spectrometry of **3-Bromofuran-2-carbaldehyde** is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to involve the loss of the formyl group and subsequent cleavages of the furan ring.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion
174/176	High	[M] ⁺ (Molecular Ion)
173/175	Medium	[M-H] ⁺
145/147	Medium-High	[M-CHO] ⁺
94	Medium	[C ₄ H ₂ O] ⁺
66	Medium	[C ₃ H ₂ O] ⁺

Experimental Protocols

While specific experimental data for **3-Bromofuran-2-carbaldehyde** is not widely published, the following are general methodologies for obtaining IR and mass spectra for similar aromatic aldehydes.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

- **Sample Preparation:** A small amount of solid **3-Bromofuran-2-carbaldehyde** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The spectrum is recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands. The peak positions (in cm^{-1}) and their relative intensities are recorded.

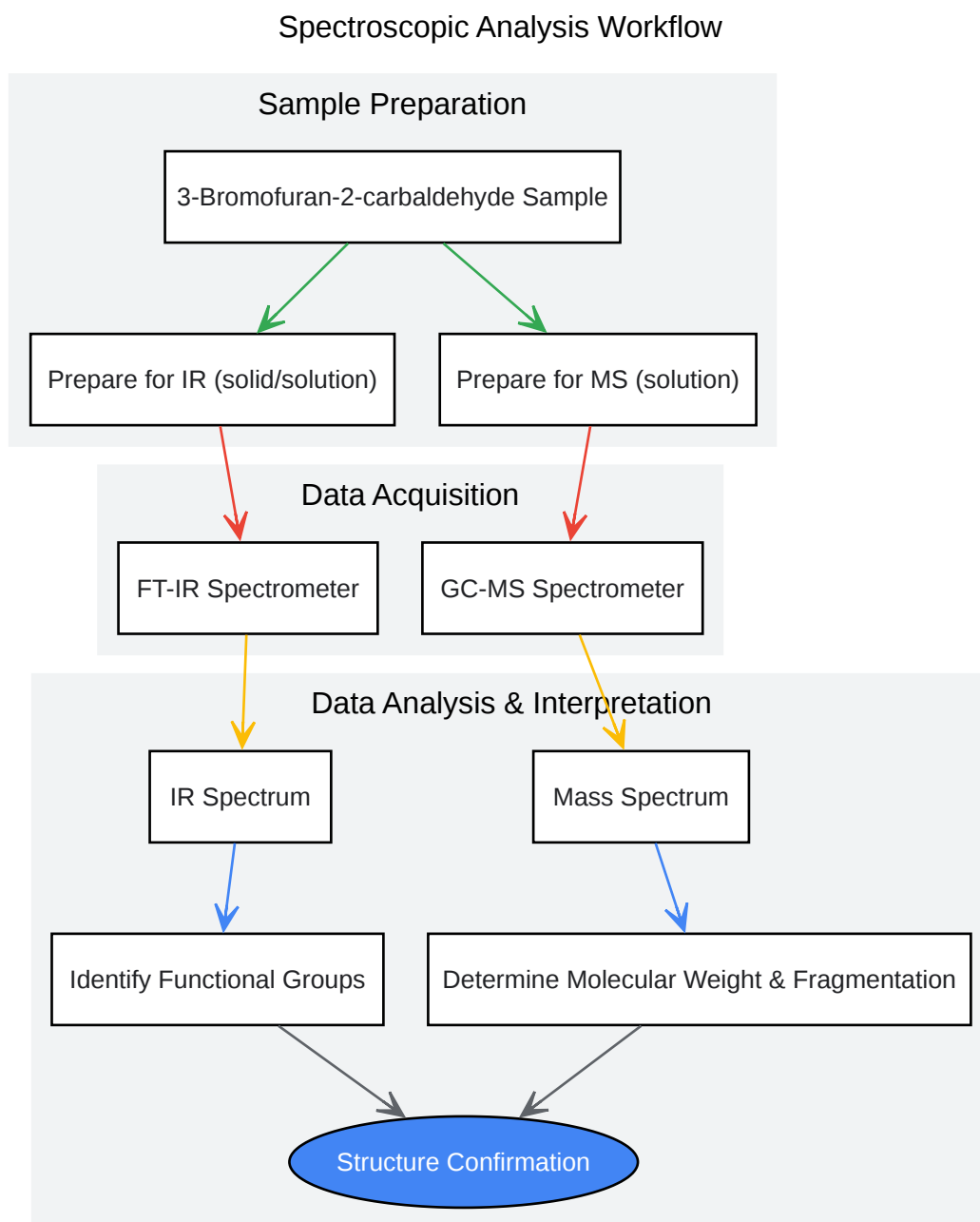
Mass Spectrometry Protocol

Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).

- **Sample Preparation:** A dilute solution of **3-Bromofuran-2-carbaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Gas Chromatography:** The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). The oven temperature is programmed to ensure separation from any impurities.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peaks and major fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **3-Bromofuran-2-carbaldehyde**.



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